molecular formula C19H17ClN2O3 B2721575 Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207014-69-4

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2721575
CAS No.: 1207014-69-4
M. Wt: 356.81
InChI Key: XKACUWNIQHLAOM-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydroisoquinoline moiety, and a propanamide group

Scientific Research Applications

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acylation of the Tetrahydroisoquinoline: The tetrahydroisoquinoline core is then acylated using 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Piperidine Moiety: The acylated product is further reacted with piperidine-1-carbonyl chloride to introduce the piperidine moiety.

    Final Amidation: The final step involves the amidation of the intermediate product with propanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydroisoquinoline moieties, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrahydroisoquinoline core may also interact with various enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetyl-2-methylphenyl)acetamide: Shares a similar acyl group but lacks the piperidine and tetrahydroisoquinoline moieties.

    Fentanyl Analogues: Compounds like ohmfentanyl and lofentanyl possess similar structural features, such as the piperidine ring, but differ in their specific substitutions and pharmacological profiles.

Uniqueness

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is unique due to its combination of a piperidine ring, tetrahydroisoquinoline core, and propanamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(3-chloro-4-methoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-4-6-15-13(8-11)16(10-17(22-15)19(23)25-3)21-12-5-7-18(24-2)14(20)9-12/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKACUWNIQHLAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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